![molecular formula C19H16F3NO5S B2475336 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797280-72-8](/img/structure/B2475336.png)
1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H16F3NO5S and its molecular weight is 427.39. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Ligands
1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives have been extensively studied for their affinity and selectivity towards sigma receptors, particularly sigma 2 binding sites. Research indicates that structural modifications, especially in the N-substituent and benzene ring substituents, significantly affect their affinity and selectivity for sigma receptors. These compounds demonstrate the potential for development into selective sigma 2 ligands with subnanomolar affinity, highlighting their relevance in understanding sigma receptor function and their possible therapeutic applications (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
The compound and its analogues have been synthesized and evaluated for their potential as central nervous system (CNS) agents. Studies have focused on the synthesis of spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, exploring their potential in treating various CNS disorders. This research underscores the compound's importance in developing new therapeutic agents targeting the CNS (Bauer et al., 1976).
Antimicrobial and Analytical Applications
The compound's derivatives have also been explored for antimicrobial and analytical applications. For instance, spirothiazolidinone steroids have shown promising antimicrobial activities against pathogenic bacteria and fungi. Furthermore, their voltammetric behavior has been studied, indicating potential uses in analytical chemistry, such as in the removal and separation of bismuth(III) from water (Makki et al., 2016).
Imaging and Diagnostic Applications
Radioiodinated spiro-piperidine ligands derived from the compound have been synthesized and evaluated as potential imaging agents for sigma1 receptors, demonstrating specific in vivo binding to sigma1 receptors. This research suggests potential applications in diagnostic imaging, particularly in identifying and studying sigma receptor-related pathologies (Chen et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets .
Mode of Action
It is known that the trifluoromethoxy group often plays a role in enhancing the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with its targets .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of polymers with electrochromic behaviors . This suggests that the compound may have potential applications in materials science and could affect pathways related to electron transfer and color change.
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
Based on its structural similarity to other compounds, it may have potential applications in the development of electrochromic materials .
properties
IUPAC Name |
1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-5-7-14(8-6-13)29(25,26)23-11-9-18(10-12-23)16-4-2-1-3-15(16)17(24)28-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJOXSKZXPIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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